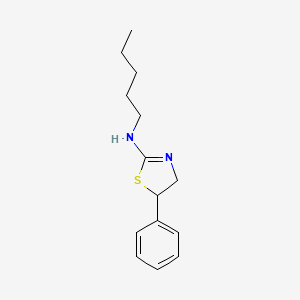![molecular formula C15H14O4S2 B1418548 2-{[4-(Ethanesulfonyl)phenyl]sulfanyl}benzoic acid CAS No. 1154352-92-7](/img/structure/B1418548.png)
2-{[4-(Ethanesulfonyl)phenyl]sulfanyl}benzoic acid
Descripción general
Descripción
“2-{[4-(Ethanesulfonyl)phenyl]sulfanyl}benzoic acid” is a chemical compound with the CAS Number: 1154352-92-7 . It has a molecular weight of 322.41 . The IUPAC name for this compound is 2-{[4-(ethylsulfonyl)phenyl]sulfanyl}benzoic acid .
Molecular Structure Analysis
The InChI code for “2-{[4-(Ethanesulfonyl)phenyl]sulfanyl}benzoic acid” is 1S/C15H14O4S2/c1-2-21(18,19)12-9-7-11(8-10-12)20-14-6-4-3-5-13(14)15(16)17/h3-10H,2H2,1H3,(H,16,17) .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-{[4-(Ethanesulfonyl)phenyl]sulfanyl}benzoic acid” include a molecular weight of 322.41 .Aplicaciones Científicas De Investigación
Sulfur Chemistry in Environmental Applications
Sulfur chemistry plays a crucial role in environmental science, particularly in the treatment of acid gases. For instance, advances in sulfur chemistry have been instrumental in developing processes for the removal of sulfur from fuels to meet environmental standards, such as reducing sulfur in gasoline. These processes often involve complex chemical reactions where sulfur compounds are transformed into environmentally benign substances. The Claus process, a significant sulfur recovery technology, benefits from an in-depth understanding of sulfur chemistry to enhance its efficiency and reduce operational costs (Gupta, Ibrahim, & Shoaibi, 2016).
Applications in Synthetic Chemistry
Benzoic acid derivatives, including structures similar to the compound , are widely researched for their synthetic and pharmacological potential. These derivatives are utilized as building blocks in the construction of molecular systems with attractive pharmacological properties. For example, the synthesis, chemical transformations, and biological activities of sultone derivatives are extensively explored due to their structural similarity to coumarin cores, suggesting potential anticoagulant, antimicrobial, and antitumor properties (Hryhoriv, Lega, & Shemchuk, 2021).
Advanced Oxidation Processes in Water Treatment
The degradation of pharmaceuticals and pollutants via advanced oxidation processes (AOPs) is another area where the chemistry of benzoic acid derivatives is relevant. Studies on the degradation mechanisms, by-products, and biotoxicity of various compounds through AOPs contribute to the development of more efficient water treatment solutions. Understanding the most reactive sites in molecules and the formation of by-products is crucial for enhancing the degradation efficiency of pollutants in water (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Propiedades
IUPAC Name |
2-(4-ethylsulfonylphenyl)sulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4S2/c1-2-21(18,19)12-9-7-11(8-10-12)20-14-6-4-3-5-13(14)15(16)17/h3-10H,2H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHRMBWUTZGQQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)SC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(Ethanesulfonyl)phenyl]sulfanyl}benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-(1-{2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl}-N-methylformamido)acetic acid](/img/structure/B1418477.png)






